molecular formula C9H21ClSn B1584580 Tripropyltin chloride CAS No. 2279-76-7

Tripropyltin chloride

Cat. No. B1584580
CAS RN: 2279-76-7
M. Wt: 283.42 g/mol
InChI Key: FVFLIQMADUVDSP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tripropyltin chloride, also known as Chlorotripropyltin, Tripropylchlorotin, Chlorotripropylstannane, is an organometal compound used for synthesis . It has a CAS number of 2279-76-7, EC number of 218-910-3, and a chemical formula of (CH₃CH₂CH₂)₃SnCl . Its molar mass is 283.43 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula (CH₃CH₂CH₂)₃SnCl . It has a molar mass of 283.43 g/mol . The Hill formula for this compound is C₉H₂₁Cl Sn .


Physical And Chemical Properties Analysis

This compound has a boiling point of 123 °C (17.3 hPa), a density of 1.294 - 1.300 g/cm3 (20 °C), a flash point of 95 °C, and a melting point of -23.5 °C .

Scientific Research Applications

Histological Alterations in Ovaries of Pubertal Female Rats

  • Study Findings : Research by Watermann et al. (2008) observed that triphenyltin chloride can cause histopathological effects on the reproductive tissue in female pubertal rats, leading to an increase in the number of all follicle stages and a reduction in the diameter of tertiary follicles. This suggests the compound's potential impact on mammalian reproduction and endocrine activities (Watermann et al., 2008).

Mechanisms of Toxicity in E. coli

  • Research Insights : Su et al. (2013) found that exposure to Triphenyltin chloride (TPTC) in E. coli resulted in differential expression of genes related to catalytic enzymes, regulatory proteins, and structural proteins. This study provides insights into the molecular mechanisms of TPTC toxicity (Su et al., 2013).

Bio-Electron-Fenton Process for TPTC Degradation

  • Application : Yong et al. (2017) demonstrated an efficient approach for degrading Triphenyltin chloride (TPTC) using a Bio-Electron-Fenton process in microbial fuel cells. This presents a potential method for environmental remediation of TPTC pollution (Yong et al., 2017).

Organotin Speciation Analyses in Marine Biota

  • Analytical Methodology : Cassi et al. (2002) optimized a technique for analyzing organotin compounds like Tripropyltin chloride in biological samples. This method is crucial for environmental monitoring and assessing the impact of such compounds on marine life (Cassi et al., 2002).

Biosorption and Biodegradation

  • Environmental Impact : Gao et al. (2014) studied the biosorption and biodegradation of Triphenyltin (TPT) by Stenotrophomonas maltophilia, revealing its effect on cellular metabolism. This research is important for understanding the environmental impact and biodegradation pathways of TPT (Gao et al., 2014).

Physiological and Ultrastructural Responses in Seaweed

  • Ecotoxicology Study : Li et al. (2020) explored the toxic effects of TPTCL on the physiology and ultrastructure of the seaweed Undaria pinnatifida. This study informs about the potential environmental threats posed by TPTCL pollution in marine ecosystems (Li et al., 2020).

Molecular Toxicity in Marine Mussel

  • Toxicological Insights : Ip et al. (2021) conducted a comprehensive study on the molecular toxicity of TPT chloride in the marine mussel Perna viridis. The research provides valuable data for assessing the ecological risks of TPT contamination (Ip et al., 2021).

Safety and Hazards

Tripropyltin chloride is toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

Tripropyltin chloride, also known as TRI-N-PROPYLTIN CHLORIDE, is a compound used in synthesis The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known that the compound can interact with various biological systems, potentially affecting their function . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.

Biochemical Pathways

This compound can affect various functional reactions in organisms like E. coli . It has been observed to inhibit respiration and protein, DNA, and RNA syntheses . .

Result of Action

The molecular and cellular effects of this compound’s action are not fully understood. It has been observed to inhibit certain functional reactions in organisms like E. coli, including respiration and the synthesis of proteins, DNA, and RNA . .

Action Environment

It is known that the compound is toxic if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects . .

properties

IUPAC Name

chloro(tripropyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7.ClH.Sn/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFLIQMADUVDSP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Sn](CCC)(CCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177327
Record name Tripropyltin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2279-76-7
Record name Tripropyltin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2279-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripropyltin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002279767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripropyltin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tripropyltin chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPROPYLTIN CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IQ49G05U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tripropyltin chloride
Reactant of Route 2
Tripropyltin chloride
Reactant of Route 3
Tripropyltin chloride
Reactant of Route 4
Tripropyltin chloride
Reactant of Route 5
Tripropyltin chloride
Reactant of Route 6
Tripropyltin chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.